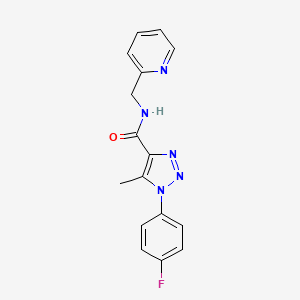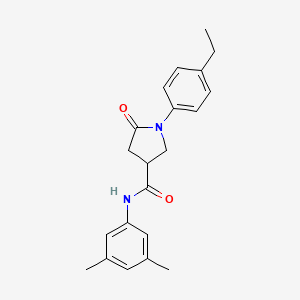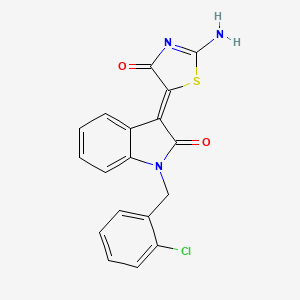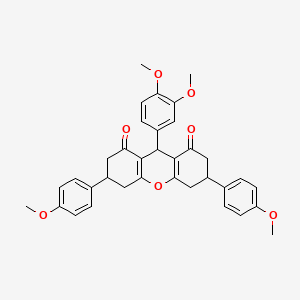
N-(2-methylbenzyl)-5-(1-naphthyl)-1,2,4-triazin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methylbenzyl)-5-(1-naphthyl)-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MNA, and it is a triazine-based fluorescent probe that can detect the presence of metal ions. MNA has been used in various scientific studies to investigate its synthesis, mechanism of action, and biochemical and physiological effects.
作用机制
The mechanism of action of MNA involves the formation of a fluorescent complex with metal ions. MNA has a triazine-based structure that allows it to bind with metal ions through the formation of coordination bonds. The metal ions bind with the nitrogen atoms present in the triazine ring, which leads to the formation of a fluorescent complex. The fluorescence intensity of the complex is directly proportional to the concentration of metal ions present in the sample.
Biochemical and Physiological Effects:
MNA has been shown to have minimal biochemical and physiological effects on living organisms. Studies have shown that MNA is non-toxic and does not cause any adverse effects on the growth or development of cells. MNA has also been used in various studies to detect metal ions in biological samples without affecting the normal functioning of the cells.
实验室实验的优点和局限性
One of the primary advantages of using MNA in lab experiments is its high sensitivity and selectivity towards metal ions. MNA can detect metal ions at very low concentrations, which makes it an ideal probe for detecting metal ions in biological and environmental samples. Another advantage of MNA is its ease of use and compatibility with various analytical techniques such as fluorescence spectroscopy and microscopy.
However, there are some limitations to using MNA in lab experiments. One of the limitations is its limited stability in aqueous solutions. MNA is prone to hydrolysis in water, which can affect its sensitivity and selectivity towards metal ions. Another limitation is its limited solubility in organic solvents, which can affect its compatibility with certain analytical techniques.
未来方向
There are several future directions for the use of MNA in scientific research. One of the future directions is the development of MNA-based sensors for the detection of metal ions in real-time. These sensors can be used in various fields such as environmental monitoring, food safety, and medical diagnostics. Another future direction is the modification of MNA to improve its stability and selectivity towards metal ions. This can be achieved by introducing functional groups that can enhance the binding affinity of MNA towards metal ions.
Conclusion:
In conclusion, N-(2-methylbenzyl)-5-(1-naphthyl)-1,2,4-triazin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNA is a triazine-based fluorescent probe that can detect the presence of metal ions. MNA has been used in various scientific studies to investigate its synthesis, mechanism of action, and biochemical and physiological effects. MNA has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成方法
The synthesis of MNA involves a multi-step process that requires careful attention to detail. The first step involves the reaction of 2-nitrobenzyl chloride with 2-methylbenzylamine to form an intermediate product. The intermediate product is then reacted with 1-naphthylamine to form MNA. The final product is obtained after purification and characterization using various techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
科学研究应用
MNA has been used in various scientific studies due to its potential applications in different fields. One of the primary applications of MNA is in the detection of metal ions. MNA can detect the presence of metal ions such as copper, zinc, and iron by forming a fluorescent complex with them. This property of MNA has been utilized in various studies to detect metal ions in biological samples such as blood and urine. MNA has also been used in environmental studies to detect the presence of metal ions in water and soil samples.
属性
IUPAC Name |
N-[(2-methylphenyl)methyl]-5-naphthalen-1-yl-1,2,4-triazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4/c1-15-7-2-3-9-17(15)13-22-21-24-20(14-23-25-21)19-12-6-10-16-8-4-5-11-18(16)19/h2-12,14H,13H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFSXTGDWIKAFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC2=NC(=CN=N2)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-dimethyl-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5140351.png)
![N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5140361.png)

![N-{3-(1,3-benzodioxol-5-yl)-2-[(3,4,5-trimethoxybenzoyl)amino]acryloyl}glycine](/img/structure/B5140377.png)


![N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]-6-(2-isoxazolidinyl)nicotinamide](/img/structure/B5140395.png)

![N-benzyl-2-nitro-4-[(3-nitrophenyl)sulfonyl]aniline](/img/structure/B5140407.png)
![4-[4-(7-nitro-9-oxo-9H-fluoren-2-yl)-5-phenyl-1H-imidazol-2-yl]benzoic acid](/img/structure/B5140415.png)

![4-[5-(4-chloro-3,5-dimethylphenoxy)pentyl]morpholine](/img/structure/B5140436.png)
![N-[3-(3,4-dichlorophenoxy)propyl]-2-propen-1-amine](/img/structure/B5140443.png)